![molecular formula C17H19N5O3 B2514376 N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-35-4](/img/structure/B2514376.png)
N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide" is a densely functionalized molecule that likely exhibits a range of biological activities due to the presence of the benzo[d]imidazole moiety. This structural feature is common in compounds with pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities, as seen in similar benzo[d]imidazolyl tetrahydropyridine carboxylates .
Synthesis Analysis
The synthesis of related benzo[d]imidazolyl compounds involves multi-component reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized using a one-pot multi-component reaction involving (E)-5-(benzylideneamino)-1H-benzo[d]imidazole-2-thiol, 5-amino-2-mercapto-benzimidazole, aromatic aldehyde, and ethyl acetoacetate in the presence of ceric ammonium nitrate (CAN) as a Lewis acid catalyst . This approach could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is characterized by a fused ring system that can interact with various biological targets. The presence of substituents on this core structure can significantly influence the molecule's binding affinity and selectivity. For example, in the case of N-substituted imidazolylbenzamides, the imidazolyl moiety has been shown to be a viable replacement for other functional groups to produce desired electrophysiological activity .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]imidazole derivatives can be influenced by the substituents attached to the core structure. In the context of related compounds, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions demonstrates the potential for creating diverse molecular architectures using palladium-catalyzed processes . Such reactions could be relevant for further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide" are not detailed in the provided papers, it can be inferred that the compound would exhibit properties consistent with densely functionalized organic molecules. These might include moderate solubility in organic solvents, potential for forming crystalline structures, and the ability to engage in hydrogen bonding due to the presence of amide groups .
科学的研究の応用
Antimicrobial Activity
Compounds containing benzimidazole moiety have been synthesized and evaluated for their antimicrobial action. These compounds, including those with substitutions that mirror the structural complexity of the compound , have shown varying degrees of antimicrobial activity against different bacterial and fungal strains. For instance, derivatives of benzimidazole have been tested and shown to possess appreciable activity against standard drugs, highlighting their potential as antimicrobial agents (S. Ch, 2022).
Anticancer Properties
The synthesis and evaluation of benzimidazole-based compounds have also been directed towards exploring their anticancer activities. Novel compounds have been created and assessed for their cytotoxic effects on various cancer cell lines. Research in this domain suggests that specific benzimidazole derivatives exhibit significant cytotoxic activity, thereby indicating their potential application in cancer therapy. Such studies involve detailed molecular modeling and quantitative structure-activity relationships (QSAR) analyses to better understand and predict the compounds' anticancer efficacy (Łukasz Tomorowicz et al., 2020).
Herbicidal Activity
The agricultural sector benefits from research into compounds with benzimidazole and pyrimidine structures for their herbicidal activity. Synthesized compounds have been tested for their efficacy in controlling weed growth, with some showing moderate to good selective herbicidal activity against specific plant species at certain concentrations. This suggests their utility in developing new herbicides that can be tailored to target specific weeds without affecting crops (Man‐Yun Liu & De-Qing Shi, 2014).
Advanced Glycation End-Products Research
Research into compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide also extends into studies on advanced glycation end-products (AGEs). Such compounds have been investigated for their role in forming AGEs, which are implicated in various diseases including diabetes and neurodegenerative disorders. Studies focus on understanding the formation mechanisms of AGEs and identifying potential inhibitors to mitigate the associated complications (I. Nemet et al., 2006).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
Please consult with a professional chemist or a trusted source for specific information related to your compound. It’s important to handle all chemical compounds safely and responsibly.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-11(16(24)22-17(25)19-10)6-7-15(23)18-9-8-14-20-12-4-2-3-5-13(12)21-14/h2-5H,6-9H2,1H3,(H,18,23)(H,20,21)(H2,19,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIDDBIPBGTITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

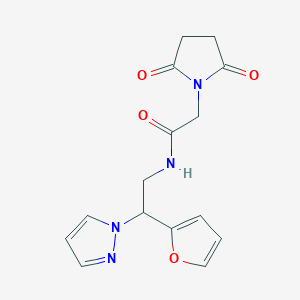
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
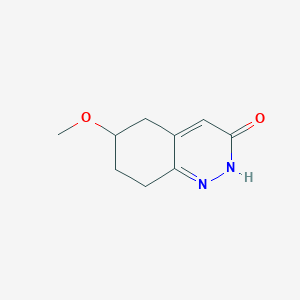
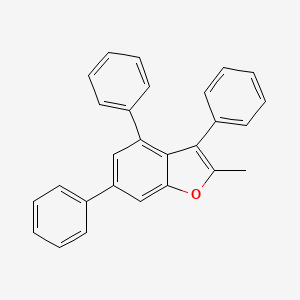
![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
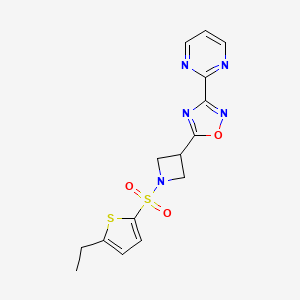
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
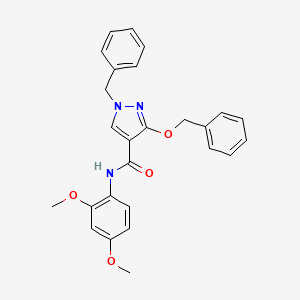
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
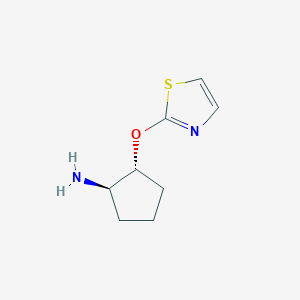
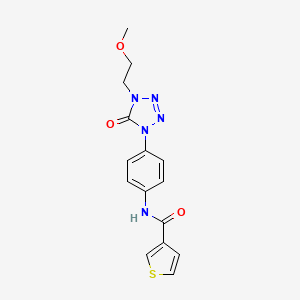
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)